

Technical Support Center: Overcoming Polyatomic Interferences in Arsenic Analysis

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Compound of Interest

Compound Name: Arsenic;thallium

Cat. No.: B088864

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Welcome to the technical support center for arsenic analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of polyatomic interferences in arsenic quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common polyatomic interferences encountered during arsenic analysis by ICP-MS?

Arsenic (As) is monoisotopic with a mass-to-charge ratio (m/z) of 75. Several polyatomic species can form in the plasma and interfere with its measurement. The most significant of these include:

- Chloride-based interferences: $^{40}\text{Ar}^{35}\text{Cl}^+$ and $^{40}\text{Ca}^{35}\text{Cl}^+$ are common in samples containing hydrochloric acid or high chloride concentrations.[\[1\]](#)[\[2\]](#)
- Doubly charged rare earth element (REE) interferences: $^{150}\text{Nd}^{2+}$ and $^{150}\text{Sm}^{2+}$ can be problematic in the analysis of environmental or geological samples where REEs are present.[\[1\]](#)[\[2\]](#)
- Oxide and hydroxide interferences: In certain matrices, species like $^{59}\text{Co}^{16}\text{O}^+$, $^{58}\text{Fe}^{16}\text{O}^{1}\text{H}^+$, and $^{58}\text{Ni}^{16}\text{O}^{1}\text{H}^+$ can also interfere at m/z 75.[\[1\]](#)[\[2\]](#)

Q2: What is Collision/Reaction Cell (CRC) technology and how does it help in arsenic analysis?

Collision/Reaction Cell (CRC) technology is a common feature in modern ICP-MS instruments designed to mitigate polyatomic interferences. A gas-filled cell is placed before the quadrupole mass analyzer. Ions from the plasma interact with the gas in the cell, leading to the reduction of interferences through two primary mechanisms:

- **Collision Mode (with Kinetic Energy Discrimination - KED):** An inert gas, typically helium (He), is introduced into the cell. Polyatomic ions, being larger than the analyte ions of the same mass, undergo more collisions and lose more kinetic energy. A voltage barrier at the cell exit then prevents these lower-energy interfering ions from reaching the detector, while the analyte ions pass through.^[3]
- **Reaction Mode:** A reactive gas (e.g., oxygen, hydrogen, ammonia) is used. This gas selectively reacts with either the analyte or the interfering ions, shifting them to a different mass. This allows the analyte to be measured at its original mass without interference, or at a new, interference-free mass.

Q3: When should I use collision mode (He with KED) versus reaction mode for arsenic analysis?

The choice between collision and reaction mode depends on the nature of the interference:

- **Use Collision Mode (He with KED) for:** General-purpose removal of many common polyatomic interferences like $^{40}\text{Ar}^{35}\text{Cl}^+$.^[2] It is effective for many routine analyses.
- **Limitations of Collision Mode:** KED is less effective at removing doubly charged REE interferences (e.g., $^{150}\text{Nd}^{2+}$, $^{150}\text{Sm}^{2+}$) because their kinetic energy is higher, making them difficult to discriminate from the analyte ion.^[2]
- **Use Reaction Mode for:** Targeting specific and challenging interferences. For arsenic, oxygen is a particularly effective reaction gas as it converts As^+ to AsO^+ , which can then be measured at m/z 91, away from the original interferences at m/z 75.^{[2][4]}

Troubleshooting Guide

Issue 1: My arsenic results are unexpectedly high in samples digested with hydrochloric acid.

- Probable Cause: You are likely experiencing interference from $^{40}\text{Ar}^{35}\text{Cl}^+$.
- Recommended Solutions:
 - Utilize a Collision Cell (He with KED): This is often the most straightforward solution to reduce ArCl^+ interference.
 - Use an Oxygen Reaction Cell (Mass-Shift): Reacting arsenic with oxygen to form AsO^+ and measuring at m/z 91 will move your analyte away from the ArCl^+ interference.
 - Mathematical Correction: If a CRC is unavailable, you can perform a mathematical correction by monitoring another isotope of chlorine (^{37}Cl) and its corresponding argon adduct ($^{40}\text{Ar}^{37}\text{Cl}^+$ at m/z 77) to subtract the contribution at m/z 75.
 - Sample Preparation: If possible, avoid using hydrochloric acid during sample preparation.

Issue 2: I am analyzing geological or environmental samples and suspect REE interferences.

- Probable Cause: Doubly charged REEs such as $^{150}\text{Nd}^{2+}$ and $^{150}\text{Sm}^{2+}$ are likely interfering with your arsenic signal at m/z 75. Standard collision mode (He with KED) is often ineffective against these.
- Recommended Solutions:
 - Triple Quadrupole ICP-MS (ICP-MS/MS) with Mass-Shift: This is the most robust solution. The first quadrupole (Q1) is set to only allow ions with m/z 75 to enter the collision/reaction cell. In the cell, oxygen reacts with As^+ to form AsO^+ . The second quadrupole (Q2) is then set to only allow ions with m/z 91 to pass to the detector. This effectively removes the original on-mass interferences and any new interferences that might be formed in the cell.
 - Single Quadrupole ICP-MS with Oxygen Reaction Mode: This can also be effective. Arsenic is converted to AsO^+ and measured at m/z 91. However, be aware of potential new interferences at m/z 91, such as $^{91}\text{Zr}^+$.
 - Sample Matrix Modification: The addition of a small amount of a carbon source, like ethanol (e.g., 4% v/v), to your samples and standards can help to reduce the formation of doubly charged ions in the plasma.[\[1\]](#)

Quantitative Data on Interference Removal

The following table summarizes the effectiveness of different interference removal techniques for arsenic analysis based on published data.

Interference	Analytical Mode	% Interference Reduction / Observation	Reference
$^{40}\text{Ar}^{35}\text{Cl}^+$	He Collision Mode (KED)	Effective removal	[2]
$^{40}\text{Ca}^{35}\text{Cl}^+$	He Collision Mode (KED)	Effective removal	[2]
$^{150}\text{Nd}^{2+}$, $^{150}\text{Sm}^{2+}$	He Collision Mode (KED)	Ineffective	[2]
$^{150}\text{Nd}^{2+}$, $^{150}\text{Sm}^{2+}$	O ₂ Reaction Mode (Mass-Shift to AsO ⁺)	Effective removal	[4]
$^{91}\text{Zr}^+$ (on AsO ⁺)	Single Quad O ₂ Reaction Mode	Potential for new interference	[4]
$^{91}\text{Zr}^+$ (on AsO ⁺)	Triple Quad O ₂ Reaction Mode (MS/MS)	Effective removal	[4]
Ce ²⁺	4% Ethanol Matrix Modifier	Reduced by a factor of 30	[1]

Experimental Protocols

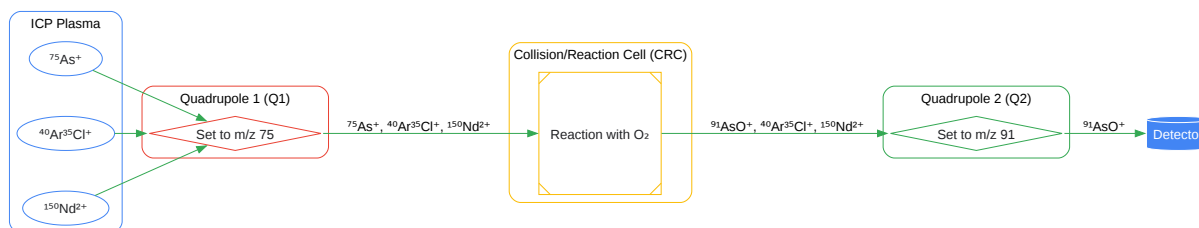
Protocol 1: Arsenic Analysis using ICP-MS/MS with Oxygen Mass-Shift

This protocol is designed for the accurate determination of arsenic in complex matrices where chloride and doubly charged REE interferences are expected.

- Instrumentation: An Agilent 8800 Triple Quadrupole ICP-MS or equivalent.

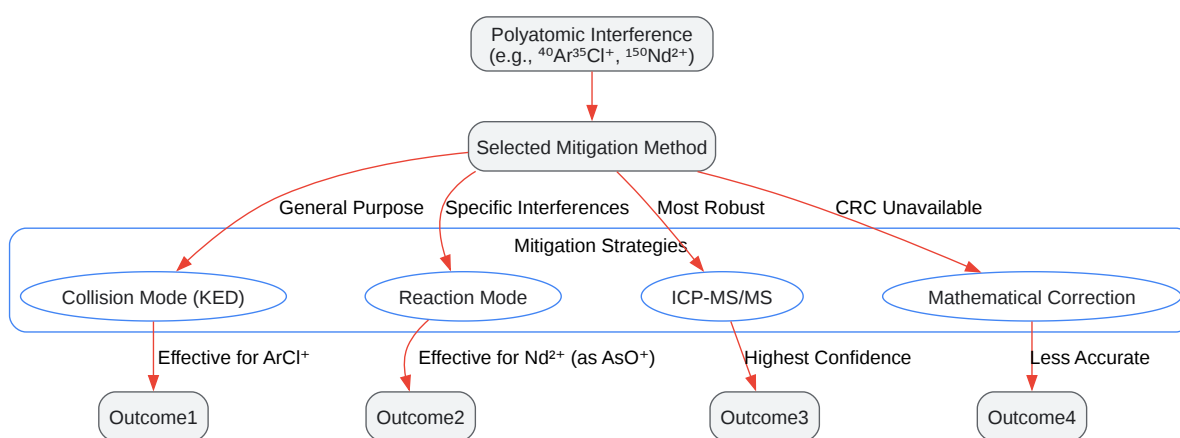
- Sample Preparation:
 - Acidify all samples, standards, and blanks with 1% nitric acid.
 - If high levels of REEs are anticipated, consider adding 4% (v/v) ethanol to all solutions to help reduce the formation of doubly charged ions.[\[1\]](#)
- ICP-MS/MS Method Parameters:
 - RF Power: 1550 W
 - Sample Depth: 8 mm
 - Carrier Gas Flow: 0.95 L/min
 - Makeup Gas Flow: 0.15 L/min
 - Collision/Reaction Cell Gas: Oxygen (O₂) at a flow rate of approximately 0.5 mL/min.
 - Quadrupole 1 (Q1) Setting: Set to pass m/z 75.
 - Quadrupole 2 (Q2) Setting: Set to pass m/z 91.
- Data Acquisition:
 - Monitor m/z 91 for the AsO⁺ product ion.
 - Use an appropriate internal standard (e.g., Rhodium at m/z 103) to correct for matrix effects.
- Calibration:
 - Prepare a series of calibration standards in a matrix that matches the samples as closely as possible.

Visualizations



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Caption: ICP-MS/MS workflow for interference-free arsenic analysis.



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Caption: Decision tree for selecting an interference mitigation method.

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